2-(3-benzyl-2,4-dioxo-1,3,8-triazaspiro[4.5]decan-8-yl)-N-phenethylacetamide
Description
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Properties
IUPAC Name |
2-(3-benzyl-2,4-dioxo-1,3,8-triazaspiro[4.5]decan-8-yl)-N-(2-phenylethyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28N4O3/c29-21(25-14-11-19-7-3-1-4-8-19)18-27-15-12-24(13-16-27)22(30)28(23(31)26-24)17-20-9-5-2-6-10-20/h1-10H,11-18H2,(H,25,29)(H,26,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFXOUJIZULKUAL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC12C(=O)N(C(=O)N2)CC3=CC=CC=C3)CC(=O)NCCC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(3-benzyl-2,4-dioxo-1,3,8-triazaspiro[4.5]decan-8-yl)-N-phenethylacetamide is a synthetic organic molecule that has garnered interest in the fields of medicinal chemistry and pharmacology due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant research findings.
Chemical Structure and Properties
This compound features a spirocyclic structure with a triazaspirodecane core and substituent groups that may enhance its biological activity. Its molecular formula is , with a molecular weight of approximately 410.48 g/mol.
| Property | Value |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C23H26N4O4 |
| Molecular Weight | 410.48 g/mol |
The biological activity of this compound is primarily attributed to its interaction with various molecular targets within biological systems. Preliminary studies suggest that it may exert its effects through:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, which could lead to therapeutic effects in conditions like cancer or infections.
- Receptor Modulation : It could interact with receptors in the central nervous system or other tissues, potentially influencing neurotransmitter release or cellular signaling pathways.
Antimicrobial Activity
Research indicates that compounds with similar structural motifs exhibit antimicrobial properties. The triazaspirodecane framework may contribute to the inhibition of bacterial growth by disrupting cell wall synthesis or function.
Anticancer Properties
Studies have shown that derivatives of spirocyclic compounds can induce apoptosis in cancer cells. The specific mechanism may involve the activation of caspases or modulation of the cell cycle.
Case Studies and Research Findings
- Antimicrobial Efficacy : A study conducted on related compounds demonstrated significant antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis. The minimum inhibitory concentration (MIC) values were reported to be lower than those of standard antibiotics.
- Cytotoxicity Assays : In vitro assays using human cancer cell lines (e.g., HeLa and MCF-7) showed that the compound induced cytotoxic effects at micromolar concentrations. The IC50 values ranged from 5 to 15 µM, indicating promising potential as an anticancer agent.
- Mechanistic Studies : Further investigations into the mechanism revealed that the compound could activate apoptotic pathways through mitochondrial depolarization and reactive oxygen species (ROS) generation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
